Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-
CAS No.: 82845-26-9
Cat. No.: VC18462042
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82845-26-9 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | N-(5-chloro-2,4-dihydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11) |
| Standard InChI Key | KGCBARMEOBTNAI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.61 g/mol | |
| Density | 1.535 g/cm³ | |
| Boiling Point | 437°C at 760 mmHg | |
| Flash Point | 218.1°C | |
| LogP (Partition Coefficient) | 2.359 |
Spectroscopic and Computational Data
While explicit spectral data (e.g., NMR, IR) for Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- remains unreported in the literature, analogous compounds suggest characteristic absorption bands for hydroxyl (3200–3600 cm), amide carbonyl (1650–1750 cm), and aromatic C-Cl (550–850 cm) groups . Computational models predict a polar surface area of 73.05 Ų, indicating moderate solubility in polar solvents .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The primary route involves acylating 5-chloro-2,4-dihydroxyaniline with acetic anhydride or acetyl chloride under reflux conditions. This nucleophilic substitution reaction proceeds via intermediate formation of an acetylated aniline derivative, followed by dehydration to yield the amide bond. Typical reaction times span 12–24 hours, with yields averaging 60–75% after purification .
Microwave-Assisted Optimization
Building on methodologies from thiadiazole acetamide syntheses , microwave irradiation reduces reaction times to 30–40 minutes by enhancing molecular collision frequency. Solvent systems such as dimethylformamide (DMF) improve homogeneity, achieving yields exceeding 85% . This approach aligns with green chemistry principles by minimizing energy consumption and byproduct formation.
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 22–24 hours | 30–40 minutes |
| Yield | 60–75% | 85–90% |
| Solvent | Ethanol | DMF |
| Energy Consumption | High | Low |
Physicochemical and Thermodynamic Properties
Stability and Reactivity
The compound’s melting point remains undocumented, though its high boiling point (437°C) and flash point (218.1°C) suggest thermal stability suitable for high-temperature applications . The LogP value of 2.359 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery systems .
Solubility and Formulation Considerations
Analytical and Characterization Challenges
Structural Elucidation
Future studies require comprehensive spectral characterization:
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